molecular formula C18H12FN3O2 B2617291 6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1357707-99-3

6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2617291
CAS No.: 1357707-99-3
M. Wt: 321.311
InChI Key: YIGFBTRDMQQCKG-UHFFFAOYSA-N
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Description

6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, a p-tolyl group attached to the oxadiazole ring, and a 1,2,4-oxadiazole moiety at the 3rd position of the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Formation of the oxadiazole ring: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling of the p-tolyl group: The p-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using p-tolylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, with nucleophiles such as amines or thiols to form substituted quinolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of various biological processes. For example, the compound may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular functions and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinolin-4(1H)-one: Lacks the oxadiazole and p-tolyl groups, making it less complex and potentially less active in certain applications.

    3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    6-fluoro-3-(1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Lacks the p-tolyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of the fluorine atom, p-tolyl group, and oxadiazole ring in 6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one makes it unique compared to similar compounds

Properties

IUPAC Name

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c1-10-2-4-11(5-3-10)17-21-18(24-22-17)14-9-20-15-7-6-12(19)8-13(15)16(14)23/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGFBTRDMQQCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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